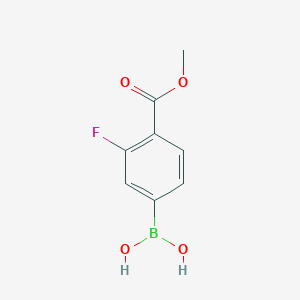

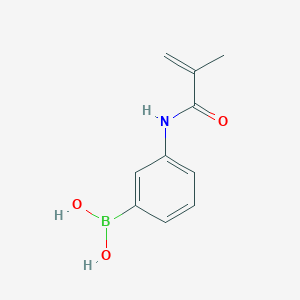

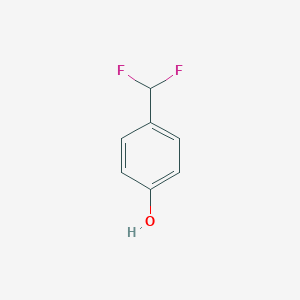

4-(Difluoromethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Difluoromethyl)phenol is a fluorinated phenolic compound that is not directly discussed in the provided papers. However, the papers do discuss various phenolic compounds and their derivatives, which can provide insights into the chemical behavior and synthesis of related compounds. For instance, the synthesis of different substituted phenols through electrophilic aromatic substitution is a common theme . The papers also describe the synthesis of polymers based on phenolic structures, indicating the versatility of phenol derivatives in material science .

Synthesis Analysis

The synthesis of phenolic compounds with various substituents can be achieved through methods such as directed ortho-lithiation, which allows for the introduction of different functional groups in specific positions on the aromatic ring . Electrophilic aromatic substitution is another common method, as seen in the trifluoromethylthiolation of phenols, which proceeds with high para-selectivity . These methods could potentially be adapted for the synthesis of 4-(difluoromethyl)phenol by choosing appropriate electrophiles and conditions.

Molecular Structure Analysis

The molecular structure of phenolic compounds can be significantly influenced by the substituents on the aromatic ring. For example, the presence of trifluoromethyl groups can affect the electron distribution and the overall geometry of the molecule . The crystal structure analysis of a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, shows that the phenol and benzene rings can adopt a dihedral angle, which could be indicative of the steric and electronic effects of the substituents .

Chemical Reactions Analysis

Phenolic compounds can undergo a variety of chemical reactions, including electrophilic substitution, oxidative polymerization, and proton transfer processes . The reactivity can be tuned by the nature of the substituents, as seen in the case of nitro-substituted phenolates, which exhibit solvatochromism and can act as solvatochromic switches . These reactions are relevant for understanding the potential reactivity of 4-(difluoromethyl)phenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are closely related to their molecular structure. For instance, the introduction of fluorine atoms can enhance the thermal stability and alter the electronic properties of the material . The solubility, thermal stability, and electrochemical properties of phenolic polymers have been studied, showing that these materials can exhibit semiconductor behavior and have potential applications in electronic devices . These findings could be extrapolated to predict the properties of 4-(difluoromethyl)phenol.

Wissenschaftliche Forschungsanwendungen

Late-stage Difluoromethylation

- Scientific Field : Organic Chemistry

- Summary of Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application : The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Difluoromethylation of Heterocycles

- Scientific Field : Organic Chemistry

- Summary of Application : Difluoromethylation is important due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

- Methods of Application : This review summarizes the state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years (2018 to early 2022) .

- Results or Outcomes : The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .

- Scientific Field : Organic Chemistry

- Summary of Application : This process involves the introduction of the difluoromethyl group at the meta- or para-position of pyridines .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this research are not specified in the source .

Selective Fluoroalkylation of Organic Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : The presence of fluorine on a carbanion center dramatically influences the nucleophilic alkylation reactions . This process is known as the "Negative Fluorine Effect (NFE)" .

- Methods of Application : The research group has attempted to design nucleophilic fluoroalkylation reactions with fluorinated sulfones and related reagents . These results were summarized as four methods to modulate the fluoroalkylation reactions .

- Results or Outcomes : The outcomes of this research are not specified in the source .

Selective Difluoromethylation

- Scientific Field : Organic Chemistry

- Summary of Application : The selective introduction of fluorine atoms and fluorinated moieties into organic molecules has become an important and fast-growing research field .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this research are not specified in the source .

Safety And Hazards

Zukünftige Richtungen

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Looking towards the future, we anticipate a sustained increase in innovative new methods for characterizing protein–ligand interactions via both ligand-observed and protein-observed 19F NMR .

Eigenschaften

IUPAC Name |

4-(difluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYWELCSXTZXCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377792 |

Source

|

| Record name | 4-(difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)phenol | |

CAS RN |

403648-76-0 |

Source

|

| Record name | 4-(difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.